2-(6-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide
CAS No.:
Cat. No.: VC14964218
Molecular Formula: C18H17BrN2O2
Molecular Weight: 373.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17BrN2O2 |
|---|---|
| Molecular Weight | 373.2 g/mol |
| IUPAC Name | 2-(6-bromoindol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C18H17BrN2O2/c1-23-17-5-3-2-4-14(17)11-20-18(22)12-21-9-8-13-6-7-15(19)10-16(13)21/h2-10H,11-12H2,1H3,(H,20,22) |
| Standard InChI Key | BSUJLBPLAUBSTK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CNC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Introduction
2-(6-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. It features a brominated indole moiety and an acetamide group substituted with a methoxybenzyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves several key steps, including the formation of the indole ring and the introduction of the bromine and methoxybenzyl substituents. Techniques such as continuous flow reactors and chromatography can be used to optimize the synthesis for high yield and purity.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(6-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide | C19H19BrN2O2 | Contains an ethyl group instead of benzyl |
| 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | Not specified | Features a dimethoxyphenyl group instead of methoxybenzyl |
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